molecular formula C27H27N3O B2695038 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-87-0

1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2695038
CAS No.: 847394-87-0
M. Wt: 409.533
InChI Key: XTJDSUKJLLUFOA-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O and its molecular weight is 409.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Materials Science

Research in materials science has leveraged compounds with similar structural components for synthesizing novel materials. For instance, Ghaemy et al. (2009) synthesized soluble and thermally stable polyimides using a diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility in aprotic polar solvents and high glass transition temperatures, indicating their potential use in high-performance materials and electronics (Ghaemy & Alizadeh, 2009).

Luminescence Sensing

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that show selective sensitivity to benzaldehyde-based derivatives. These frameworks act as potential fluorescence sensors for detecting these chemicals, demonstrating the application of structurally related compounds in sensing and detection technologies (Shi et al., 2015).

Pharmaceutical Chemistry

In pharmaceutical chemistry, compounds with imidazole and pyridine moieties are frequently explored for their therapeutic potentials. For example, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives showing antimicrobial and antioxidant activities. These compounds, starting from a base related to the query compound, indicate the potential for developing new drugs and therapeutic agents (Flefel et al., 2018).

Coordination Chemistry and Gas Adsorption

Sen et al. (2014) constructed non-interpenetrated charged metal-organic frameworks using a tetracarboxylic acid incorporating an imidazolium group, showing selective CO2 adsorption over N2 and CH4. This research underscores the importance of compounds with imidazole rings in developing materials for gas storage and separation (Sen et al., 2014).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-19-12-13-23(16-20(19)2)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)15-14-21-8-4-3-5-9-21/h3-13,16,22H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDSUKJLLUFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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